molecular formula C7H6BrClN2O B8171533 5-Bromo-6-chloro-N-methylnicotinamide

5-Bromo-6-chloro-N-methylnicotinamide

Cat. No.: B8171533
M. Wt: 249.49 g/mol
InChI Key: YLCOIXRRNFXFOP-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-N-methylnicotinamide is a chemical compound with the molecular formula C7H6BrClN2O. It is a derivative of nicotinamide, which is an amide form of nicotinic acid (vitamin B3).

Preparation Methods

The synthesis of 5-Bromo-6-chloro-N-methylnicotinamide typically involves the halogenation of nicotinamide derivatives. One common method includes the bromination and chlorination of nicotinamide, followed by methylation. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and solvent conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-Bromo-6-chloro-N-methylnicotinamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-6-chloro-N-methylnicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-N-methylnicotinamide involves its interaction with specific molecular targets. It can inhibit bacterial growth by interfering with essential enzymes or cellular processes. The exact pathways and molecular targets depend on the specific application and biological system being studied .

Comparison with Similar Compounds

5-Bromo-6-chloro-N-methylnicotinamide can be compared with other nicotinamide derivatives such as:

These compounds share similar structural features but differ in their halogenation patterns and substituents, which can affect their chemical reactivity and biological activity

Properties

IUPAC Name

5-bromo-6-chloro-N-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClN2O/c1-10-7(12)4-2-5(8)6(9)11-3-4/h2-3H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCOIXRRNFXFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(N=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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